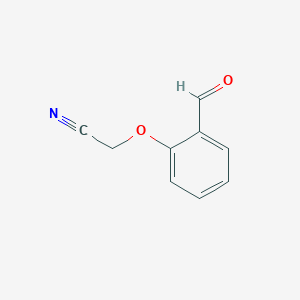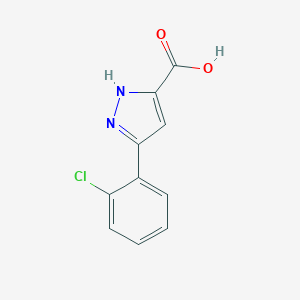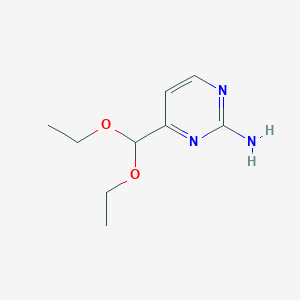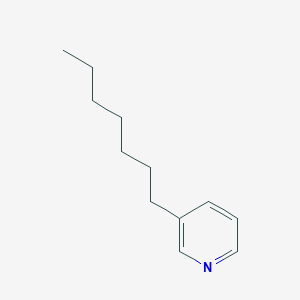
3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol” is a chemical compound with the molecular formula C6H6F2N2O2 . It is related to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and (3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)boronic acid .
Chemical Reactions Analysis
Chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions has been reported . Fluorine atoms can also be incorporated through fluorination or fluoroalkylation, which introduces a trifluoromethyl (CF3), difluoromethyl (CF2H) or monofluoromethyl (CH2F) group .
Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
The compound 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol has been utilized in the synthesis of structurally diverse quinoxaline derivatives, which are important in pharmaceutical research. These compounds have potential applications in drug development due to their pharmacological properties .
Fungicidal Activity
This chemical has been used to synthesize novel difluoromethylated heterocycles with fungicidal activity. These synthesized compounds have shown effectiveness as succinate dehydrogenase inhibitors (SDHIs), which are a new class of fungicides .
Antifungal Agents
A series of novel amides derived from 3-(Difluoromethyl)-1-Methyl-1H-pyrazole-4-carboxylic acid have been synthesized and tested against various phytopathogenic fungi. The tests revealed moderate to excellent antifungal activities, indicating the compound’s potential as an antifungal agent .
Agricultural Chemistry
The compound is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are used as fungicides in agriculture. The growing demand for these fungicides indicates the significance of this compound in agricultural chemistry .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, coupled with the reduction of ubiquinone to ubiquinol in the electron transport chain .
Mode of Action
3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol acts by inhibiting succinate dehydrogenase (SDH) . The compound binds to the SDH enzyme, preventing it from catalyzing its normal reactions in the citric acid cycle and the electron transport chain . This inhibition disrupts the normal energy production processes in the cell, leading to cell death .
Biochemical Pathways
The inhibition of SDH by 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol affects two major biochemical pathways: the citric acid cycle and the electron transport chain . In the citric acid cycle, the conversion of succinate to fumarate is blocked, disrupting the cycle . In the electron transport chain, the reduction of ubiquinone to ubiquinol is prevented, hindering the production of ATP . The downstream effects include energy depletion in the cell, leading to cell death .
Result of Action
The result of the action of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol is the death of the cells in which it is active . By inhibiting SDH, it disrupts the normal energy production processes in the cell, leading to cell death . This makes it effective as a fungicide, as it can kill the fungal cells it targets .
Propiedades
IUPAC Name |
5-(difluoromethyl)-2-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c1-9-4(10)2-3(8-9)5(6)7/h2,5,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIPKLIIXBPVCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562192 |
Source


|
| Record name | 5-(Difluoromethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol | |
CAS RN |
129922-58-3 |
Source


|
| Record name | 5-(Difluoromethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

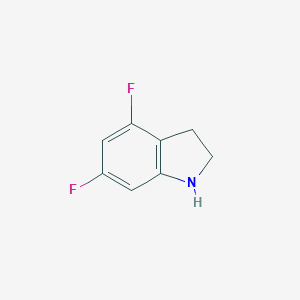
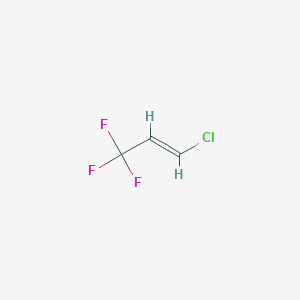


![2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B177674.png)
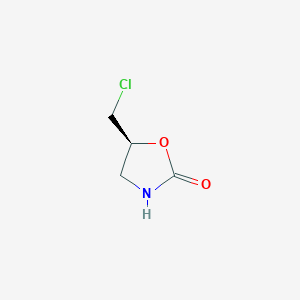
![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)
